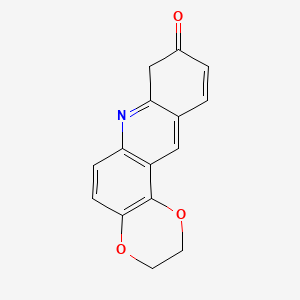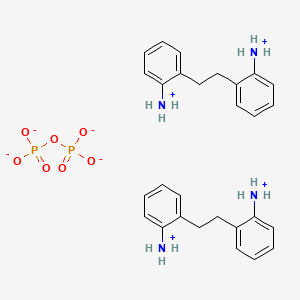
3-Tritriacontanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tritriacontanone is an organic compound with the molecular formula C33H66O . It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is notable for its long carbon chain, making it a higher molecular weight ketone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tritriacontanone typically involves the oxidation of tritriacontane, a long-chain hydrocarbon. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure the selective formation of the ketone group .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes where tritriacontane is subjected to oxidative conditions in the presence of catalysts to enhance the efficiency and yield of the desired ketone. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Tritriacontanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carbonyl carbon can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed:
Oxidation: Formation of tritriacontanoic acid.
Reduction: Formation of 3-tritriacontanol.
Substitution: Formation of various substituted ketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Tritriacontanone has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain ketones in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-Tritriacontanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:
Enzyme Inhibition: Inhibiting specific enzymes involved in lipid metabolism.
Signal Transduction: Modulating signaling pathways related to inflammation and cellular stress responses.
Comparación Con Compuestos Similares
Tritriacontane (C33H68): A long-chain hydrocarbon similar in structure but lacks the carbonyl group.
3-Hexatriacontanone (C36H72O): Another long-chain ketone with a similar structure but a longer carbon chain.
Uniqueness: 3-Tritriacontanone is unique due to its specific carbon chain length and the presence of the ketone functional group, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
79097-23-7 |
|---|---|
Fórmula molecular |
C33H66O |
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
tritriacontan-3-one |
InChI |
InChI=1S/C33H66O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)4-2/h3-32H2,1-2H3 |
Clave InChI |
AJSCLJOGICXEJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC |
melting_point |
83 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















